REACTION_CXSMILES
|
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
byproduct [ 4 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 245° C.
|
Type
|
CUSTOM
|
Details
|
300° C.
|
Type
|
CUSTOM
|
Details
|
about 80 minutes
|
Duration
|
80 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
byproduct [ 4 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 245° C.
|
Type
|
CUSTOM
|
Details
|
300° C.
|
Type
|
CUSTOM
|
Details
|
about 80 minutes
|
Duration
|
80 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
byproduct [ 4 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 245° C.
|
Type
|
CUSTOM
|
Details
|
300° C.
|
Type
|
CUSTOM
|
Details
|
about 80 minutes
|
Duration
|
80 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
byproduct [ 4 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 245° C.
|
Type
|
CUSTOM
|
Details
|
300° C.
|
Type
|
CUSTOM
|
Details
|
about 80 minutes
|
Duration
|
80 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
byproduct [ 4 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 245° C.
|
Type
|
CUSTOM
|
Details
|
300° C.
|
Type
|
CUSTOM
|
Details
|
about 80 minutes
|
Duration
|
80 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |